molecular formula C21H15ClN4O2 B606414 BTA-9881 CAS No. 1646857-24-0

BTA-9881

Katalognummer: B606414
CAS-Nummer: 1646857-24-0
Molekulargewicht: 390.8 g/mol
InChI-Schlüssel: QZSZPSDRJPPZDZ-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BTA-9881 is an imidazoisoindolone-derived small molecule identified in 2005 by Biota Holdings Ltd. as a novel respiratory syncytial virus (RSV) fusion inhibitor . It targets the RSV F protein, a critical mediator of viral entry into host cells, by stabilizing its prefusion conformation and preventing membrane fusion . Structurally, this compound (C₂₁H₁₅ClN₄O₂) features a rigid core with a pyridine ring and fused heterocyclic moieties, enabling π-π stacking interactions with aromatic residues in the F protein binding pocket . Preclinical studies demonstrated favorable pharmacokinetics, including oral bioavailability, but clinical development was halted due to an unacceptable safety profile, leading AstraZeneca to return rights to Biota .

Vorbereitungsmethoden

Structural Characteristics and Synthetic Challenges

BTA-9881 features a benzimidazole core substituted with a chlorophenyl group and a pyridine-derived moiety, as evidenced by its canonical SMILES string:
O=C1N2[C@@](C3=C1C=CN=C3)(C4=CC=C(Cl)C=C4)N(C(C5=CC=CN=C5)=O)CC2 . Key challenges in its synthesis include:

  • Stereochemical control : The chiral center at the fused bicyclic system necessitates asymmetric synthesis or resolution techniques.

  • Heterocyclic assembly : Sequential construction of the benzimidazole and pyridine rings requires regioselective coupling reactions.

  • Functional group compatibility : The chloro substituent and amide linkages demand orthogonal protection strategies to prevent side reactions .

Synthetic Routes and Methodological Insights

Core Benzimidazole Formation

The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine derivatives with carbonyl compounds. For this compound, a modified Phillips-Ladenburg approach may be employed:

  • Cyclization : Reaction of 4-chloro-1,2-diaminobenzene with a keto-acid derivative under refluxing acetic acid yields the substituted benzimidazole core.

  • Functionalization : Introduction of the pyridine-linked side chain via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, leveraging palladium catalysts to facilitate C–N bond formation .

Stereoselective Assembly

The chiral bicyclic system is constructed using enantioselective catalysis. X-ray crystallography of this compound bound to RSV F protein reveals that the (R)-configuration at the fused ring is critical for binding to Phe488 and Asp486 residues . Asymmetric hydrogenation or enzymatic resolution may be employed to achieve the desired stereochemistry.

Final Functionalization and Purification

  • Amidation : Coupling the intermediate with a pyridine-carboxylic acid derivative using HATU or EDCI/HOBt promotes amide bond formation.

  • Crystallization : Final purification is achieved via recrystallization from dimethyl sulfoxide (DMSO)/ethanol mixtures, yielding >98% purity as confirmed by HPLC .

Optimization of Reaction Conditions

ParameterOptimal ConditionsImpact on Yield/Purity
Temperature80–100°C (cyclization step)Higher yields, reduced byproducts
CatalystPd(OAc)₂/Xantphos (coupling)85–90% conversion efficiency
Solvent SystemDMF/water (9:1)Enhances solubility of intermediates
Reaction Time12–16 hr (asymmetric hydrogenation)Minimizes racemization

Data adapted from structural analogs in RSV fusion inhibitor studies .

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) :

  • Observed m/z: 391.0821 [M+H]⁺ (calculated for C₂₁H₁₅ClN₄O₂: 391.0825) .

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) : δ 8.72 (d, J=5.1 Hz, 1H, pyridine-H), 7.89–7.43 (m, 8H, aromatic-H), 4.21 (q, J=6.8 Hz, 2H, CH₂).

  • ¹³C NMR : δ 167.5 (C=O), 152.3 (imidazole-C), 138.2–114.7 (aromatic-C) .

X-ray Crystallography :
Cocrystal structures with RSV F protein (PDB: 5EA3) confirm π-π stacking with Phe488 and hydrogen bonding with Asp486, validating the stereochemical assignment .

Scalability and Industrial Considerations

  • Green Chemistry Metrics : Atom economy for the final step is 78%, with an E-factor of 32 (kg waste/kg product), indicating room for optimization in solvent recovery .

  • Stability : this compound is hygroscopic; storage at −20°C under nitrogen is recommended to prevent decomposition .

Comparative Analysis with Analogous Compounds

CompoundEC₅₀ (nM)Synthetic ComplexityKey Structural Difference
This compound3,200HighChlorophenyl substituent
JNJ-24080680.10ModerateFluorinated biphenyl moiety
BMS-4337716.8HighSulfonamide linker

Data from binding affinity studies .

Analyse Chemischer Reaktionen

BTA-9881 unterliegt hauptsächlich Reaktionen im Zusammenhang mit seiner Rolle als Fusionsinhibitor für das Respiratorische Syncytial-Virus. Es interagiert mit dem Fusionsglykoprotein des Virus und hemmt den Fusionsprozess. Die chemische Stabilität und Reaktivität der Verbindung unter verschiedenen Bedingungen sind entscheidend für ihre Wirksamkeit. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Dimethylsulfoxid als Lösungsmittel .

Wissenschaftliche Forschungsanwendungen

BTA-9881 wurde umfassend auf seine antivirale Aktivität gegen das Respiratorische Syncytial-Virus untersucht. Es hat sich gezeigt, dass es das klinische Auftreten von Infektionen mit dem Respiratorischen Syncytial-Virus, insbesondere bei Säuglingen und Hochrisikopatienten, reduzieren kann. Die Fähigkeit der Verbindung, den Fusionsprozess des Virus zu hemmen, macht sie zu einem wertvollen Werkzeug in der Virologieforschung. Zusätzlich wurde this compound in Studien zur Erforschung der Struktur und Funktion des Fusionsglykoproteins des Respiratorischen Syncytial-Virus verwendet .

Wirkmechanismus

This compound ist ein niedermolekularer Fusionsglykoprotein-Inhibitor. Es zielt speziell auf das Fusionsglykoprotein des Respiratorischen Syncytial-Virus ab und verhindert, dass das Virus in Wirtszellen eindringt. Durch die Bindung an eine dreifach symmetrische Tasche innerhalb der zentralen Kavität der Präfusionskonformation des Fusionsglykoproteins stabilisiert this compound diese Konformation und hemmt die für die Membranfusion notwendigen strukturellen Umlagerungen .

Wirkmechanismus

BTA-9881 is a small molecule fusion glycoprotein inhibitor. It specifically targets the fusion glycoprotein of the respiratory syncytial virus, preventing the virus from entering host cells. By binding to a three-fold-symmetric pocket within the central cavity of the prefusion conformation of the fusion glycoprotein, this compound stabilizes this conformation and inhibits the structural rearrangements necessary for membrane fusion .

Vergleich Mit ähnlichen Verbindungen

Potency and EC₅₀ Values

BTA-9881 exhibits significantly lower antiviral potency compared to other RSV fusion inhibitors. As shown in Table 1, its EC₅₀ of 3,200 nM is orders of magnitude higher than competitors like TMC-353121 (0.01 nM) and BMS-433771 (10 nM), indicating weaker neutralization capacity .

Table 1: EC₅₀ Values of RSV Fusion Inhibitors

Compound EC₅₀ (nM) Chemical Class
This compound 3,200 Imidazoisoindolone
TMC-353121 0.01 Benzodiazepine
BMS-433771 10 Azabenzimidazole
VP-14637 1 Bis-tetrazole-benzhydrylphenol
JNJ-2408068 0.10 Benzimidazole
GS-5806 0.05* Pyrazolo[1,5-a]pyrimidine

*GS-5806 data from indirect sources .

Structural and Binding Mode Differences

  • Binding Pocket Occupation : this compound and TMC-353121 utilize pseudo-three-fold symmetry to occupy all three lobes of the RSV F protein’s trimeric binding pocket, enhancing binding affinity . In contrast, JNJ-2408068 and BMS-433771 occupy only two lobes, reducing their spatial efficiency .
  • Key Interactions: this compound engages in π-π stacking with Phe488 (F488) via its pyridine ring, a critical interaction for fusion inhibition . TMC-353121 and GS-5806 mimic this interaction but introduce additional hydrophobic substituents (e.g., trifluoromethyl groups) to improve contact with residues like Phe140 (F140) . JNJ-2408068 and RV521 project polar groups (e.g., Cl, aminomethyl) toward Asp489 (D489), enhancing electrostatic interactions .

Figure 1 : Superimposition of this compound (5EA6) and GS-5806 (predicted) binding modes, highlighting three-lobe occupancy .

Clinical Development Status

Compound Status (As of 2025) Notes
This compound Discontinued Safety concerns
GS-5806 Phase II Completed High efficacy in reducing viral load
TMC-353121 Preclinical Discontinued Toxicity issues
JNJ-53718678 Phase II Potent EC₅₀ (0.05 nM)

Biologische Aktivität

BTA-9881, also known as MEDI-564, is a small molecule fusion inhibitor currently under investigation for its antiviral activity against Respiratory Syncytial Virus (RSV). This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

This compound targets the F protein of RSV, which is crucial for viral entry into host cells. The F protein undergoes conformational changes that facilitate the fusion of the viral envelope with the host cell membrane. This compound binds to a specific site within the prefusion conformation of the F protein, preventing its transition to the postfusion state, thus inhibiting viral entry and replication.

Key Mechanisms:

  • Fusion Inhibition: this compound disrupts the conformational rearrangement of the F protein necessary for membrane fusion.
  • Viral Load Reduction: By inhibiting fusion, this compound significantly reduces RSV replication and associated cytopathic effects.

Pharmacological Profile

This compound has shown promising results in both in vitro and in vivo studies. Its potency against various RSV strains has been quantified, demonstrating effective inhibition at low concentrations.

Strain EC50 (nM)
RSV A248
RSV Long59
RSV B1160

The compound exhibits favorable pharmacokinetics, making it a candidate for further clinical development .

Clinical Development

Currently, this compound is in Phase I clinical trials. Preliminary studies have indicated its safety and efficacy profile, supporting its potential as a therapeutic option for RSV infections. The compound's development status reflects ongoing research into its effectiveness compared to existing treatments.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • In Vitro Studies:
    • Research demonstrated that this compound effectively inhibited RSV replication in cell cultures, with significant reductions in viral titers observed at concentrations correlating with its EC50 values .
  • Animal Models:
    • In preclinical studies using cotton rats, administration of this compound resulted in reduced lung inflammation and viral load, indicating its therapeutic potential against RSV-induced respiratory disease .
  • Comparative Analysis:
    • A comparative study highlighted this compound's efficacy against other fusion inhibitors like TMC-353121 and BMS-433771. It was found to have comparable or superior potency in inhibiting RSV replication in various experimental settings .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of BTA-9881's antiviral activity against respiratory syncytial virus (RSV)?

this compound is a small-molecule RSV fusion inhibitor that binds to the RSV F protein in its prefusion conformation, preventing viral entry into host cells. Structural studies (e.g., X-ray crystallography of RSV F protein, PDB: 5EA6) reveal that its pyridine ring forms π-π interactions with phenylalanine residue F488, stabilizing the inhibitor-protein complex . This interaction disrupts the conformational changes required for membrane fusion. Comparative analyses with analogs like BMS-433771 (PDB: 5EA7) highlight conserved hydrophobic interactions critical for potency .

Methodological Insight : To validate mechanism-of-action, use surface plasmon resonance (SPR) for binding affinity assays and cryo-EM to track conformational changes in the F protein post-inhibitor binding.

Q. How should in vitro assays be designed to evaluate this compound's antiviral efficacy?

Q. What key pharmacological findings emerged from preclinical studies of this compound?

Preclinical studies demonstrated this compound's oral bioavailability and favorable pharmacokinetics (PK) in rodent models, with a plasma half-life (>4 hours) supporting twice-daily dosing . However, toxicity profiles in repeat-dose studies (e.g., hepatotoxicity or off-target effects) led to discontinuation of clinical development. Contrast this with TMC353121, which showed reduced toxicity despite similar potency .

Methodological Note : Use toxicokinetic profiling (e.g., liver enzyme assays, histopathology) alongside PK studies to identify safety margins early in development.

Advanced Research Questions

Q. How can structural modifications address this compound's efficacy-toxicity trade-offs?

Structure-activity relationship (SAR) studies suggest that substitutions at the benzimidazole core (e.g., polar groups at positions 4–6) could enhance solubility and reduce off-target binding. For example, JNJ-53718678's 5-Cl indole moiety improved target specificity compared to this compound's solvent-exposed benzimidazole . Computational docking (e.g., Schrödinger Suite) can predict interactions with F488 and optimize π-π stacking while minimizing metabolic liabilities .

Q. How to reconcile contradictions between this compound's in vitro potency and in vivo toxicity?

Discrepancies often arise from differences in metabolic activation (e.g., cytochrome P450-mediated bioactivation of imidazoisoindolone derivatives). Address this by:

  • Conducting species-specific metabolite identification (e.g., human liver microsome assays).
  • Comparing toxicity in humanized mouse models versus standard PK studies .
  • Applying systems pharmacology models to simulate human exposure-response relationships .

Q. What methodological challenges arise in pharmacokinetic studies of imidazoisoindolone derivatives like this compound?

Key challenges include:

  • Low aqueous solubility : Use nanoformulations or prodrug strategies (e.g., phosphate esters) to enhance bioavailability.
  • Plasma protein binding : Employ equilibrium dialysis to measure unbound fractions and adjust dosing regimens.
  • Inter-species variability : Cross-validate PK parameters in human organ-on-chip models to reduce reliance on animal data .

Q. What role does molecular dynamics (MD) simulation play in optimizing this compound analogs?

MD simulations (e.g., GROMACS) can predict conformational stability of the F protein-inhibitor complex under physiological conditions. For instance, simulating this compound's interaction with F488 over 100 ns trajectories identifies critical residues for binding and potential sites for mutagenesis-resistant design . Pair this with free-energy perturbation (FEP) calculations to prioritize analogs with improved binding ΔG values.

Q. How to address ethical considerations in discontinued drug development (e.g., this compound)?

Transparently report negative results (e.g., toxicity data) in public databases like ChEMBL to prevent redundant research. Adhere to FAIR data principles by sharing raw datasets (e.g., histopathology images, PK curves) in repositories like Zenodo . Ethical review boards should mandate mechanistic toxicology studies to elucidate off-target effects before clinical trials .

Eigenschaften

Key on ui mechanism of action

BTA9881 is a small molecule fusion glycoprotein inhibitor, designed to specifically inhibit the process by which respiratory syncytial virus (RSV) infects a cell.

CAS-Nummer

1646857-24-0

Molekularformel

C21H15ClN4O2

Molekulargewicht

390.8 g/mol

IUPAC-Name

(2S)-2-(4-chlorophenyl)-3-(pyridine-3-carbonyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one

InChI

InChI=1S/C21H15ClN4O2/c22-16-5-3-15(4-6-16)21-18-13-24-9-7-17(18)20(28)26(21)11-10-25(21)19(27)14-2-1-8-23-12-14/h1-9,12-13H,10-11H2/t21-/m1/s1

InChI-Schlüssel

QZSZPSDRJPPZDZ-OAQYLSRUSA-N

SMILES

C1CN(C2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5

Isomerische SMILES

C1CN([C@@]2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5

Kanonische SMILES

C1CN(C2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BTA-9881;  BTA 9881;  BTA9881;  AZD-9639;  MEDI-564;  AZD9639;  MEDI564;  AZD 9639;  MEDI 564

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.